1-(2-chlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Descripción
This compound is a purine-2,6-dione derivative with a 2-chlorobenzyl group at position 1, methyl groups at positions 3 and 7, and a piperidin-1-yl substituent at position 8. Its structure (C19H21ClN5O2) is characterized by a rigid purine core, which is critical for interactions with biological targets such as enzymes or receptors . This compound is part of a broader class of purine derivatives studied for therapeutic applications, including anti-inflammatory, anticancer, and metabolic regulation .
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c1-22-15-16(21-18(22)24-10-6-3-7-11-24)23(2)19(27)25(17(15)26)12-13-8-4-5-9-14(13)20/h4-5,8-9H,3,6-7,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCLHQYVKAUWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)CC4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a chlorobenzyl halide reacts with the purine core.
Attachment of the Piperidinyl Group: The piperidinyl group is typically introduced through nucleophilic substitution or addition reactions, where piperidine reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Nucleophilic Substitution at the Chlorobenzyl Group
The 2-chlorobenzyl moiety is a key site for nucleophilic substitution. The chlorine atom can be displaced under specific conditions:
-
Reagents/Conditions : Reactions with alkoxides, amines, or thiols in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (60–100°C).
-
Example : Substitution with piperidine derivatives to modify the benzyl group’s electronic properties, enhancing binding affinity to biological targets like CDK2.
Reactivity of the Purine Core
The purine-2,6-dione scaffold undergoes modifications at its nitrogen and carbonyl positions:
Alkylation/Acylation
-
N-Alkylation : The N3 and N7 positions are susceptible to alkylation using alkyl halides or sulfates in the presence of bases (e.g., K2CO3).
-
C8 Functionalization : The piperidinyl group at C8 can be replaced via nucleophilic aromatic substitution under acidic conditions (e.g., HCl/EtOH) .
Oxidation and Reduction
-
Oxidation : The carbonyl groups (C2 and C6) remain stable under mild oxidizing conditions but may undergo further oxidation to carboxylic acids with strong oxidants (e.g., KMnO4).
-
Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the purine’s double bonds, yielding dihydro derivatives.
Piperidinyl Group Modifications
The piperidin-1-yl group participates in:
-
Protonation : Forms salts with strong acids (e.g., HCl), enhancing solubility .
-
Ring-Opening : Treatment with concentrated H2SO4 or HCl can cleave the piperidine ring, generating amine intermediates for further derivatization.
Cross-Coupling Reactions
The purine core supports transition-metal-catalyzed couplings:
-
Suzuki-Miyaura : Boronic acids react at the C8 position using Pd(PPh3)4 as a catalyst, enabling aryl/heteroaryl introductions.
-
Buchwald-Hartwig Amination : Piperidinyl groups can be replaced with other amines under Pd-mediated conditions .
Hydrolysis and Condensation
-
Hydrolysis : The purine dione hydrolyzes in acidic or basic media (e.g., NaOH/H2O, 80°C) to yield xanthine derivatives.
-
Condensation : Reacts with aldehydes or ketones in the presence of dehydrating agents (e.g., POCl3) to form Schiff base adducts.
Mechanistic Insights and Research Findings
-
CDK2 Inhibition : The compound’s interaction with CDK2 involves hydrogen bonding between the purine carbonyls and kinase active-site residues, confirmed via molecular docking.
-
Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in substitution reactions, improving yields by 20–30% compared to protic solvents.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Purine-2,6-dione derivatives share a common scaffold but exhibit diverse bioactivities based on substituent variations. Below is a detailed comparison with key analogs:
Position 8 Substitutions
- 1-(2-Chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione Structural difference: Replaces piperidine with a 4-(4-methoxyphenyl)piperazine group. Molecular weight: 487.94 g/mol (vs. 386.85 g/mol for the target compound) .
7-(2-Chlorobenzyl)-8-(4-phenylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 1,3,7-Trimethyl-8-(1-(trifluoromethyl)cyclopropyl)-1H-purine-2,6(3H,7H)-dione Structural difference: Replaces the piperidin-1-yl group with a trifluoromethylcyclopropyl moiety. Melting point: 183°C (vs.
Position 1 and 3 Substitutions
Linagliptin (Antidiabetic Drug)
- 8-(3-Hydroxypropylamino)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione Structural difference: Substitutes piperidin-1-yl with a 3-hydroxypropylamino group. Functional impact: The hydroxyl group enhances solubility and hydrogen-bonding capacity, which may reduce off-target effects . Molecular formula: C16H18ClN5O3 (vs. C19H21ClN5O2 for the target compound) .
Key Research Findings and Data
Table 1: Structural and Functional Comparison
Mechanistic and Pharmacological Insights
- Target Compound : The piperidin-1-yl group at position 8 likely engages in hydrogen bonding with catalytic residues of target enzymes, while the 2-chlorobenzyl group enhances membrane penetration .
- Linagliptin Analogs : The 4-methylquinazoline group is critical for DPP-4 inhibition, a feature absent in the target compound, which may lack antidiabetic activity .
- Piperazine Derivatives : Compounds with 4-phenylpiperazine (e.g., ) show broader receptor interaction profiles due to the aromatic group’s versatility in binding .
Actividad Biológica
1-(2-chlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as WAY-300091, is a purine derivative that has garnered attention for its potential therapeutic applications. This compound exhibits various biological activities, particularly as an inhibitor of specific enzymes and receptors involved in cellular processes. This article reviews the biological activity of this compound based on available research findings, case studies, and synthesis data.
- Molecular Formula : C19H22ClN5O2
- Molecular Weight : 387.86 g/mol
- CAS Number : 317842-06-1
The biological activity of this compound is primarily attributed to its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV) and other kinases. DPP-IV is an enzyme that plays a crucial role in glucose metabolism and is a target for the treatment of type 2 diabetes mellitus. Inhibition of DPP-IV leads to increased levels of incretin hormones, which enhances insulin secretion and decreases blood glucose levels .
Biological Activities
The following table summarizes key biological activities associated with this compound:
Case Study 1: DPP-IV Inhibition
A study demonstrated that WAY-300091 effectively inhibits DPP-IV activity in vitro. The compound showed a significant increase in GLP-1 levels in diabetic models, indicating its potential for managing blood sugar levels .
Case Study 2: Kinase Activity
Research highlighted the compound's ability to inhibit various kinases, including those involved in cancer progression. This inhibition led to reduced tumor growth in xenograft models, suggesting a promising avenue for cancer therapy .
Case Study 3: Neuroprotection
Preliminary studies indicated that the compound may have neuroprotective properties. It was shown to reduce oxidative stress markers in neuronal cell lines, suggesting potential applications in neurodegenerative diseases .
Synthesis and Derivative Studies
The synthesis of this compound involves several steps that typically include the formation of the purine ring followed by chlorobenzyl substitution. Various derivatives have been synthesized to enhance its biological activity and selectivity towards specific targets .
Q & A
Q. What are the recommended synthetic routes for 1-(2-chlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, and how can reaction efficiency be evaluated?
Methodological Answer:
- Step 1: Start with a purine-dione core (e.g., 3,7-dimethyl-1H-purine-2,6-dione) and introduce substituents via nucleophilic substitution or coupling reactions. The 2-chlorobenzyl group can be added via alkylation, while the piperidin-1-yl moiety may require Buchwald-Hartwig amination or SNAr reactions under catalytic conditions .
- Step 2: Use informer compound libraries (e.g., Aryl Halide Chemistry Informer Library) to screen reactivity across diverse substrates, enabling direct comparison of reaction yields, regioselectivity, and byproduct profiles .
- Step 3: Quantify efficiency using metrics such as atom economy , isolated yield, and purity (HPLC/LC-MS). For scalability, assess solvent compatibility and catalyst turnover numbers (TONs) .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR: Assign proton environments using H and C NMR, focusing on the deshielded signals of the purine-dione core (e.g., C2 and C6 carbonyl groups at ~160-170 ppm in C NMR) and the piperidinyl N-environment .
- X-ray Crystallography: Resolve the 3D structure to confirm regiochemistry of substitutions (e.g., 2-chlorobenzyl vs. piperidin-1-yl orientation). Compare with similar purine-dione derivatives (e.g., RCSB PDB ligand 6Z8) to validate bond angles and torsional strain .
- Mass Spectrometry: Use HRMS (High-Resolution MS) to verify molecular weight (e.g., C19H23BrN6O2 in ) and detect halogen isotopic patterns (e.g., chlorine’s M+2 peak) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 2-chlorobenzyl and piperidin-1-yl groups?
Methodological Answer:
- Step 1: Synthesize analogs with modified substituents (e.g., replace 2-chlorobenzyl with 2-bromobenzyl or unsubstituted benzyl) to assess halogen-dependent interactions .
- Step 2: Test analogs against target enzymes (e.g., kinases or phosphodiesterases) using enzymatic assays. Compare IC50 values to quantify potency changes.
- Step 3: Perform molecular docking (e.g., using MOE or AutoDock) to model interactions between the piperidin-1-yl group and hydrophobic binding pockets. Validate with mutagenesis studies on key residues .
Q. How should researchers resolve contradictions in reported solubility or stability data for this compound?
Methodological Answer:
- Step 1: Standardize experimental conditions (e.g., pH, temperature, and solvent polarity) using DOE (Design of Experiments) principles. For example, use a central composite design to evaluate solubility in DMSO/water mixtures .
- Step 2: Apply orthogonal techniques:
- Step 3: Cross-reference with crystallographic data (e.g., ) to correlate stability with molecular packing and hydrogen-bonding networks .
Q. What computational strategies are recommended for optimizing the synthesis pathway?
Methodological Answer:
- Step 1: Use reaction path search methods (e.g., artificial force-induced reaction, AFIR) to map energy barriers for critical steps like piperidinyl substitution .
- Step 2: Apply machine learning (e.g., random forest models) to predict optimal reaction conditions (catalyst, solvent, temperature) from historical data in informer libraries .
- Step 3: Validate predictions with microfluidic high-throughput experimentation (HTE), enabling rapid screening of 100+ conditions in parallel .
Data Analysis and Experimental Design
Q. How can researchers design statistically robust assays to evaluate this compound’s inhibitory activity?
Methodological Answer:
- Step 1: Use a factorial design to test variables (e.g., inhibitor concentration, incubation time, enzyme batch). Include triplicates to assess intra-assay variability .
- Step 2: Analyze dose-response curves with nonlinear regression (e.g., GraphPad Prism) to calculate IC50 and Hill coefficients. Report 95% confidence intervals .
- Step 3: Employ ANOVA to compare activity across analogs, adjusting for multiple comparisons (e.g., Tukey’s test) .
Q. What advanced techniques are available for studying metabolic stability in vitro?
Methodological Answer:
- Step 1: Use hepatocyte microsomes or S9 fractions to assess Phase I/II metabolism. Monitor parent compound depletion via LC-MS/MS .
- Step 2: Apply HRMS-based metabolomics to identify major metabolites (e.g., hydroxylation at the piperidinyl ring or demethylation of purine substituents) .
- Step 3: Integrate in silico tools (e.g., MetaSite) to predict metabolic hotspots and guide structural modifications .
Cross-Disciplinary Applications
Q. How can chemical engineering principles improve large-scale synthesis of this compound?
Methodological Answer:
- Step 1: Optimize membrane separation (e.g., nanofiltration) to purify intermediates, reducing solvent waste .
- Step 2: Use continuous flow reactors to enhance heat/mass transfer during exothermic steps (e.g., alkylation) .
- Step 3: Apply process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like particle size distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
